2-(1H-imidazol-1-ylmethyl)cycloheptanone
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Overview
Description
2-(1H-imidazol-1-ylmethyl)cycloheptanone is a chemical compound with the molecular formula C11H16N2O12. It has a molecular weight of 192.26 g/mol12. This compound has been gaining attention in the scientific community due to its unique properties and potential applications in various fields of research and industry2.
Synthesis Analysis
The synthesis of 2-(1H-imidazol-1-ylmethyl)cycloheptanone is not explicitly mentioned in the search results. However, imidazole, a part of this compound, was first synthesized by Heinrich Debus in 1858 by the reaction of glyoxal and formaldehyde in ammonia3.Molecular Structure Analysis
The molecular structure of 2-(1H-imidazol-1-ylmethyl)cycloheptanone consists of an imidazole ring attached to a cycloheptanone ring via a methylene bridge142. The imidazole ring is a five-membered ring with two nitrogen atoms5.
Chemical Reactions Analysis
The specific chemical reactions involving 2-(1H-imidazol-1-ylmethyl)cycloheptanone are not detailed in the search results. However, imidazole rings are known to participate in a variety of chemical reactions due to their unique chemical complexity3.Physical And Chemical Properties Analysis
2-(1H-imidazol-1-ylmethyl)cycloheptanone has a molecular weight of 192.26 g/mol12. The exact physical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
-
Metal–Organic Frameworks (MOFs)
- Imidazole compounds can be used in the construction of MOFs . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
- They can be used for proton conduction research . The multifunctional ligand of 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid was selected to build up more structurally stable MOFs for proton conduction research .
- The study of water-assisted proton conduction for these MOFs demonstrated that they were temperature- and humidity-dependent proton conductors, and their best proton conductivities could reach 10 −4 S·cm −1 at 100 °C and 98% RH .
-
Metal–Organic Frameworks (MOFs)
- Imidazole compounds can be used in the construction of MOFs . MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .
- They can be used for proton conduction research . The multifunctional ligand of 2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid was selected to build up more structurally stable MOFs for proton conduction research .
- The study of water-assisted proton conduction for these MOFs demonstrated that they were temperature- and humidity-dependent proton conductors, and their best proton conductivities could reach 10 −4 S·cm −1 at 100 °C and 98% RH .
Safety And Hazards
The specific safety and hazards information for 2-(1H-imidazol-1-ylmethyl)cycloheptanone is not provided in the search results. However, it is mentioned that this compound is for research use only and not intended for diagnostic or therapeutic use1.
Future Directions
The future directions for the use of 2-(1H-imidazol-1-ylmethyl)cycloheptanone are not explicitly mentioned in the search results. However, given its unique properties and potential applications in various fields of research and industry2, it is likely that further research and development will continue in this area.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
2-(imidazol-1-ylmethyl)cycloheptan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-11-5-3-1-2-4-10(11)8-13-7-6-12-9-13/h6-7,9-10H,1-5,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLQXPPYMXYHKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(=O)CC1)CN2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649312 |
Source
|
Record name | 2-[(1H-Imidazol-1-yl)methyl]cycloheptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-1-ylmethyl)cycloheptanone | |
CAS RN |
1142202-13-8 |
Source
|
Record name | Cycloheptanone, 2-(1H-imidazol-1-ylmethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-13-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(1H-Imidazol-1-yl)methyl]cycloheptan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00649312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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